molecular formula C9H8BrNO5 B14068618 Ethyl 4-bromo-3-hydroxy-2-nitrobenzoate

Ethyl 4-bromo-3-hydroxy-2-nitrobenzoate

Cat. No.: B14068618
M. Wt: 290.07 g/mol
InChI Key: BQDFVJRPWJXSDG-UHFFFAOYSA-N
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Description

Overview of Benzoate (B1203000) Esters in Organic Chemistry Research

Benzoate esters are characterized by a benzene (B151609) ring attached to the carbonyl group of an ester. This structural motif is prevalent in numerous natural products and pharmacologically active compounds.

The synthesis of benzoate esters has a long history, with early methods often relying on the direct esterification of benzoic acid with an alcohol in the presence of a strong acid catalyst, a reaction first described by Emil Fischer in 1895. Over the decades, synthetic methodologies have evolved significantly. The development of coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC), and the use of acyl chlorides or anhydrides provided milder and more efficient routes to these esters. More contemporary methods include transesterification, which is the conversion of one ester to another by reaction with an alcohol, and various metal-catalyzed carbonylation reactions. The quest for more sustainable and atom-economical processes continues to drive innovation in this field.

Functionalized aromatic systems are pivotal in modern organic synthesis. The strategic placement of various substituents on an aromatic ring can profoundly influence its reactivity and selectivity in subsequent transformations. This control is fundamental to the construction of intricate molecular architectures, including pharmaceuticals, agrochemicals, and materials with novel properties. The rise of transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, has revolutionized the way chemists approach the synthesis of complex aromatic compounds, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unprecedented precision. Furthermore, the field of C-H functionalization offers a powerful strategy for the direct modification of aromatic rings, minimizing the need for pre-functionalized starting materials.

Structural Characteristics and Chemical Precedence of Ethyl 4-bromo-3-hydroxy-2-nitrobenzoate

This compound is a molecule where the benzene ring is adorned with four distinct substituents: a bromo group, a hydroxyl group, a nitro group, and an ethyl ester group. This specific arrangement of functional groups dictates its chemical behavior and potential for further synthetic elaboration.

Table 1: Physicochemical Properties of this compound and Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound129788-20-1C₉H₈BrNO₅290.07
Ethyl 4-bromo-3-nitrobenzoate168473-87-8C₉H₈BrNO₄274.07
Ethyl 4-bromo-3-hydroxybenzoate33141-66-1C₉H₉BrO₃245.07
4-Bromo-3-hydroxy-2-nitrobenzoic acid37524-08-6C₇H₄BrNO₅262.01

The reactivity of the aromatic ring in this compound is a product of the cumulative electronic effects of its substituents.

Bromo Group: As a halogen, the bromo group exhibits a dual electronic effect. It is inductively electron-withdrawing due to its electronegativity, which deactivates the ring towards electrophilic aromatic substitution. However, it is also capable of donating electron density to the ring via resonance (mesomeric effect), directing incoming electrophiles to the ortho and para positions.

Hydroxy Group: The hydroxyl group is a strongly activating, ortho-, para-directing group. Its ability to donate a lone pair of electrons to the aromatic ring via resonance significantly increases the electron density at the ortho and para positions, making the ring more susceptible to electrophilic attack.

Nitro Group: The nitro group is one of the most powerful electron-withdrawing groups, both inductively and through resonance. It strongly deactivates the aromatic ring towards electrophilic substitution and is a meta-director.

Ethyl Ester Group: The ethyl ester group is a deactivating, meta-directing group. The carbonyl carbon is electron-deficient and withdraws electron density from the aromatic ring through resonance.

The interplay of these competing and reinforcing effects in this compound creates a complex reactivity profile. The strongly deactivating nitro and ester groups, combined with the deactivating inductive effect of the bromo group, would generally render the ring electron-poor and less reactive towards electrophiles. However, the potent activating effect of the hydroxyl group can counteract this deactivation to some extent, and its directing influence will be a key factor in any substitution reactions.

To understand the unique properties of this compound, it is instructive to compare it with structurally related compounds. For instance, the synthesis of Ethyl 4-(2-hydroxyethylamino)-3-nitrobenzoate has been reported as an intermediate in the preparation of benzimidazole (B57391) derivatives. This suggests that the nitrobenzoate core is a versatile scaffold for building more complex heterocyclic systems. Research on various nitrobenzoate esters has also been conducted to explore their potential as antimycobacterial agents, with studies indicating that the presence and position of the nitro group can significantly influence biological activity. The stability of these esters to hydrolysis is another area of investigation, with longer alkyl chains generally showing lower rates of hydrolysis in human plasma.

Current Research Landscape and Unexplored Avenues for this compound

While specific research focused solely on this compound is not extensively documented in publicly available literature, its structure suggests several potential areas of research interest. As a highly functionalized building block, it could serve as a key intermediate in the synthesis of novel heterocyclic compounds, potentially with interesting pharmacological properties. The presence of multiple reactive sites—the aromatic ring, the hydroxyl group, and the potential for nucleophilic aromatic substitution of the bromo or nitro groups under specific conditions—offers a rich playground for synthetic chemists.

Unexplored avenues could include the systematic investigation of its reactivity in various cross-coupling reactions, exploring the regioselectivity of further functionalization of the aromatic ring, and evaluating its potential as a precursor for the synthesis of novel dyes, polymers, or biologically active molecules. The unique electronic environment of the aromatic ring, shaped by the diverse array of substituents, could also make it a valuable model compound for computational studies aimed at predicting and understanding the reactivity of complex aromatic systems.

Identification of Gaps in Existing Chemical Literature

The existing literature extensively covers related, but simpler, analogues. For example, the synthesis and reactions of ethyl 4-nitrobenzoate (B1230335) and ethyl 4-bromobenzoate (B14158574) are well-documented, often appearing in undergraduate and graduate-level organic chemistry. scirp.orgrsc.org Similarly, the synthesis of the precursor acid, 4-bromo-3-nitrobenzoic acid, from simpler starting materials like benzene has been described. quora.comquora.com However, the specific combination of the 4-bromo, 3-hydroxy, and 2-nitro substituents on the ethyl benzoate core appears to be an under-investigated area. This gap suggests that the compound's unique properties and synthetic potential have yet to be fully explored, representing a fertile ground for new chemical research. The lack of data presents an opportunity for foundational research to characterize this molecule and investigate its chemical behavior.

Potential as a Precursor or Scaffold for Novel Molecular Architectures

The true significance of this compound lies in its potential as a versatile precursor for creating novel and complex molecules. The four distinct functional groups serve as "handles" that can be selectively targeted by a wide array of chemical reactions.

The Nitro Group: The ortho-positioned nitro group is a powerful electron-withdrawing group and a key synthetic intermediate. It can be selectively reduced under various conditions (e.g., using indium powder and ammonium (B1175870) chloride, as demonstrated for ethyl 4-nitrobenzoate) to form an amino group (-NH₂). orgsyn.org This transformation would yield Ethyl 4-bromo-2-amino-3-hydroxybenzoate, a compound primed for cyclization reactions. For example, the resulting ortho-amino and meta-hydroxyl groups could be used to construct fused heterocyclic systems like benzoxazoles, a common scaffold in medicinal chemistry.

The Bromo Group: The bromine atom at the para-position is an ideal functional group for modern cross-coupling reactions. It can readily participate in palladium-catalyzed reactions such as the Suzuki, Sonogashira, or Buchwald-Hartwig couplings. researchgate.net This allows for the precise and efficient formation of new carbon-carbon or carbon-nitrogen bonds, enabling the attachment of a wide variety of other molecular fragments, including alkyl, aryl, or amine groups, at this position.

The Hydroxyl Group: The phenolic hydroxyl group can be manipulated in several ways. It can be alkylated to form ethers or acylated to form esters. Its presence also influences the reactivity of the aromatic ring, and it can be used to direct metallation at the adjacent C-2 position under specific conditions.

The Ethyl Ester Group: The ester group itself is synthetically useful. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into other functional groups such as amides, acid chlorides, or used in decarboxylation reactions.

The strategic combination of these functionalities makes this compound a powerful scaffold. A chemist could, for example, first perform a Suzuki coupling at the bromo-position, then reduce the nitro group, and finally cyclize the resulting intermediate to create a complex, polycyclic molecule—all starting from this single, highly functionalized benzoate ester. This multifaceted reactivity underscores its potential value in discovery chemistry for generating libraries of novel compounds.

Table 2: List of Chemical Compounds Mentioned

Compound Name Molecular Formula
This compound C₉H₈BrNO₅
Ethyl 4-aminobenzoate C₉H₁₁NO₂
Ethyl 4-nitrobenzoate C₉H₉NO₄
4-bromo-3-nitrobenzoic acid C₇H₄BrNO₄
Ethyl 4-bromobenzoate C₉H₉BrO₂
Ethyl 4-bromo-2-amino-3-hydroxybenzoate C₉H₁₀BrNO₃
Benzene C₆H₆
Indium In

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8BrNO5

Molecular Weight

290.07 g/mol

IUPAC Name

ethyl 4-bromo-3-hydroxy-2-nitrobenzoate

InChI

InChI=1S/C9H8BrNO5/c1-2-16-9(13)5-3-4-6(10)8(12)7(5)11(14)15/h3-4,12H,2H2,1H3

InChI Key

BQDFVJRPWJXSDG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1)Br)O)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for Ethyl 4 Bromo 3 Hydroxy 2 Nitrobenzoate and Its Advanced Precursors

Convergent and Linear Synthetic Strategies

The construction of Ethyl 4-bromo-3-hydroxy-2-nitrobenzoate is typically achieved through a linear sequence of reactions, where substituents are added one at a time to a simple starting material. The design of such a multi-step synthesis hinges on the directing effects of the substituents and the compatibility of functional groups with the reaction conditions of subsequent steps. libretexts.orglibretexts.orgpressbooks.pub

A plausible and efficient linear synthesis begins with a readily available precursor, such as 3-hydroxybenzoic acid. The sequence of reactions is strategically chosen to leverage the directing effects of the functional groups at each stage.

A potential synthetic route is as follows:

Esterification of 3-hydroxybenzoic acid: The starting acid is first converted to its corresponding ethyl ester, Ethyl 3-hydroxybenzoate. This is a standard Fischer esterification reaction, typically carried out by refluxing the acid in ethanol (B145695) with a catalytic amount of strong acid like sulfuric acid.

Bromination of Ethyl 3-hydroxybenzoate: The next step is the regioselective bromination of the aromatic ring. The hydroxyl (-OH) and ethyl ester (-COOEt) groups exert competing directing effects. The -OH group is a powerful activating, ortho-, para-director, while the -COOEt group is a deactivating, meta-director. The positions ortho to the hydroxyl group (C2 and C6) and para (C4) are activated. The positions meta to the ester group (C3 and C5) are the least deactivated. The directing power of the hydroxyl group dominates, leading to substitution primarily at the positions ortho and para to it. Bromination is expected to occur at the C4 position (para to the -OH group) to yield Ethyl 4-bromo-3-hydroxybenzoate, minimizing steric hindrance.

Nitration of Ethyl 4-bromo-3-hydroxybenzoate: The final step is the introduction of the nitro group. This is an electrophilic aromatic substitution where the existing substituents (-OH, -Br, -COOEt) direct the incoming electrophile (the nitronium ion, NO₂⁺). The powerful ortho-directing ability of the hydroxyl group is the controlling factor, leading to the nitration at the C2 position, yielding the final product, this compound.

An alternative route could start with 4-bromo-3-hydroxybenzoic acid. This intermediate can be synthesized and then esterified to give Ethyl 4-bromo-3-hydroxybenzoate, which is then nitrated as in the final step above. chemicalbook.com A general procedure for the esterification of 4-bromo-3-hydroxybenzoic acid involves dissolving the acid in a mixture of benzene (B151609) and ethanol with methanesulfonic acid as a catalyst and heating to reflux with a Dean-Stark apparatus to remove water. chemicalbook.com

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. pressbooks.pub For this compound, the most logical disconnections involve the removal of the functional groups based on the reverse of well-established reactions.

The primary retrosynthetic disconnection is the removal of the nitro group, as nitration is a common final step in the synthesis of nitroaromatics. This leads to a key intermediate: Ethyl 4-bromo-3-hydroxybenzoate .

Target: this compound

Retrosynthetic Step 1 (C-N bond disconnection): This corresponds to an electrophilic nitration reaction.

Key Intermediate 1: Ethyl 4-bromo-3-hydroxybenzoate

Further disconnection of this intermediate can be considered:

Retrosynthetic Step 2 (Ester disconnection): This corresponds to a Fischer esterification.

Key Intermediate 2: 4-bromo-3-hydroxybenzoic acid

This analysis suggests that a practical synthesis would involve preparing Ethyl 4-bromo-3-hydroxybenzoate and then performing a regioselective nitration. quora.com This strategy is advantageous because the powerful directing effect of the hydroxyl group in the key intermediate can be exploited to control the position of the final nitration step.

Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution (EAS) is the fundamental mechanism for introducing functional groups onto the benzene ring of the precursors. ma.edumnstate.edu The success of the synthesis of this compound relies on controlling the regioselectivity of these reactions, particularly the final nitration step.

The nitration of the key intermediate, Ethyl 4-bromo-3-hydroxybenzoate, involves the generation of a nitronium ion (NO₂⁺) electrophile, typically from a mixture of concentrated nitric acid and sulfuric acid. rsc.orgaiinmr.com The position of attack on the benzene ring is determined by the electronic effects of the substituents already present.

Substituents on a benzene ring influence the rate and regioselectivity of electrophilic aromatic substitution by either donating or withdrawing electron density. lumenlearning.com

Activating Groups: These groups donate electron density to the ring, making it more nucleophilic and increasing the rate of reaction compared to benzene. They direct incoming electrophiles to the ortho and para positions. The hydroxyl group (-OH) is a very strong activating group due to the ability of its lone pair of electrons to participate in resonance. masterorganicchemistry.comlibretexts.orgbyjus.com

Deactivating Groups: These groups withdraw electron density from the ring, making it less nucleophilic and slowing the reaction rate. lumenlearning.comlibretexts.org

The ethyl ester group (-COOEt) is a strong deactivating group due to both induction and resonance, and it directs incoming electrophiles to the meta position. rsc.orglibretexts.org

Halogens, such as bromine (-Br), are an exception. They are deactivating due to their strong inductive electron withdrawal but are ortho-, para-directing because their lone pairs can participate in resonance to stabilize the cationic intermediate (arenium ion). masterorganicchemistry.comassets-servd.host

In the nitration of the key intermediate, Ethyl 4-bromo-3-hydroxybenzoate, the directing effects are as follows:

-OH group (at C3): Strongly activating, directs to C2, C4, and C6. The C4 position is blocked.

-Br group (at C4): Deactivating, directs to C3 and C5. The C3 position is blocked.

-COOEt group (at C1): Strongly deactivating, directs to C3 and C5. The C3 position is blocked.

The powerful activating and ortho-directing effect of the hydroxyl group is the dominant influence. It strongly activates the C2 and C6 positions for electrophilic attack. The combined meta-directing influence of the ester and bromo groups towards C5 makes this position less favorable than the positions activated by the hydroxyl group. Therefore, nitration is expected to occur predominantly at the C2 position, ortho to the hydroxyl group.

Table 1: Relative Rates of Nitration for Substituted Benzenes.
Substituent (R in C₆H₅R)Relative Rate of Nitration (Benzene = 1)Group TypeDirecting Effect
-OH1,000Strongly ActivatingOrtho, Para
-CH₃25ActivatingOrtho, Para
-H1ReferenceN/A
-Cl0.033DeactivatingOrtho, Para
-Br0.030DeactivatingOrtho, Para
-CO₂Et0.0037Strongly DeactivatingMeta
-NO₂6 x 10⁻⁸Strongly DeactivatingMeta

Data sourced from multiple chemistry resources. lumenlearning.comlibretexts.orglibretexts.org

Direct nitration of phenols with concentrated nitric and sulfuric acids can be problematic, often leading to oxidative degradation and the formation of tarry byproducts rather than the desired nitrated product. libretexts.org Therefore, milder and more selective nitration conditions are necessary.

Several strategies have been developed to achieve regioselective nitration of phenols, particularly favoring the ortho position:

Dilute Nitric Acid: Treating phenols with dilute nitric acid at low temperatures can yield a mixture of ortho- and para-nitrophenols. byjus.com While this method reduces oxidation, selectivity can be an issue.

Metal Nitrates: The use of metal nitrates, such as copper(II) nitrate (B79036) (Cu(NO₃)₂) or iron(III) nitrate (Fe(NO₃)₃), in organic solvents like acetone (B3395972) or acetonitrile (B52724) can provide high selectivity for the nitration of phenols. ijcce.ac.irresearchgate.net These reagents can favor ortho-nitration under specific conditions. For instance, highly regiospecific ortho-nitration of electron-deficient phenols has been accomplished using Cu(NO₃)₂·6H₂O in acetonitrile at elevated temperatures. researchgate.net

Phase-Transfer Catalysis: Nitration can be performed in a two-phase system using dilute nitric acid in the presence of a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB). This method promotes mild reaction conditions and can enhance selectivity. acs.org

Other Nitrating Agents: Various other nitrating agents have been explored to improve regioselectivity, including ceric ammonium (B1175870) nitrate (CAN) and sodium nitrite, often in conjunction with specific catalysts or directing groups to achieve chemo- and regioselective ortho-nitration. researchgate.net

For the synthesis of this compound, the choice of nitrating agent and conditions must be carefully optimized to favor mono-nitration exclusively at the C2 position, ortho to the strongly activating hydroxyl group, while avoiding side reactions.

Table 2: Selected Reaction Conditions for Phenol (B47542) Nitration.
Nitrating Agent/SystemSolventTypical Outcome/Selectivity
Dilute HNO₃WaterMixture of ortho- and para-nitrophenols. byjus.com
Conc. HNO₃ / Conc. H₂SO₄-Can lead to oxidation and polysubstitution (e.g., picric acid). byjus.com
Cu(NO₃)₂ · 3H₂OAcetoneGood yields with ortho/para ratio depending on conditions. ijcce.ac.ir
Fe(NO₃)₃ · 9H₂OAcetonitrileHighly regiospecific ortho-nitration for electron-rich phenols. researchgate.net
HNO₃ / Phase-Transfer CatalystDichloromethane/WaterMild conditions, high conversion and selectivity. acs.org

Controlled Bromination Techniques on Substituted Aromatic Rings

The introduction of a bromine atom onto an already substituted aromatic ring requires precise control of regioselectivity, particularly for polysubstituted systems. The directing effects of the existing functional groups are paramount in determining the position of electrophilic attack. Classical nuclear bromination often utilizes elemental bromine in the presence of a catalyst and the absence of light to prevent unwanted side reactions. jalsnet.com

Strategies for Achieving Specific Bromine Substitution (e.g., C-4 Position)

Achieving specific substitution at the C-4 position on a 3-hydroxy-2-nitrobenzoate precursor is governed by the electronic properties of the substituents on the benzene ring. Substituents influence the regioselectivity by either activating or deactivating the ring towards electrophilic attack and directing the incoming electrophile to specific positions. fiveable.me

Activating and Directing Effects : The hydroxyl (-OH) group at C-3 is a strongly activating ortho-, para-director. The nitro (-NO2) group at C-2 and the ethyl ester (-COOEt) at C-1 are deactivating, meta-directing groups.

Regiochemical Outcome : For a precursor like ethyl 3-hydroxy-2-nitrobenzoate, the powerful activating and para-directing effect of the C-3 hydroxyl group strongly favors electrophilic substitution at the C-6 and C-4 positions. The meta-directing influence of the C-2 nitro group also directs towards the C-4 and C-6 positions. The combined influence of these groups makes the C-4 position a likely site for bromination.

To enhance selectivity for the C-4 position, specific brominating agents and reaction conditions are employed. Reagents such as N-bromosuccinimide (NBS) are often used for regioselective brominations. nih.govorganic-chemistry.org For instance, highly deactivated aromatic compounds can be effectively monobrominated using NBS in concentrated sulfuric acid under mild conditions. organic-chemistry.org The choice of solvent can also play a crucial role; for example, hexafluoroisopropanol is known to enable mild and regioselective halogenation of a range of arenes with N-halosuccinimides. organic-chemistry.org

A plausible synthetic pathway to an advanced precursor, 4-bromo-3-nitrobenzoic acid, involves the nitration of 4-bromobenzoic acid. quora.com In this case, the bromine atom is an ortho-, para-director, while the carboxylic acid is a meta-director. The nitration occurs cleanly at the C-3 position, which is ortho to the bromine and meta to the carboxylic acid. quora.com

Table 1: Regioselectivity in Electrophilic Aromatic Bromination

Substituent Position Electronic Effect Directing Influence
-OH C-3 Activating Ortho, Para
-NO₂ C-2 Deactivating Meta
Catalytic Approaches in Bromination Reactions

Catalysts are frequently employed to increase the rate and selectivity of bromination reactions. The catalyst's role is typically to polarize the bromine molecule, creating a more potent electrophile (Br⁺). google.com

Lewis Acid Catalysts : Traditional Friedel-Crafts catalysts like iron(III) bromide (FeBr₃) or aluminum(III) bromide (AlBr₃) are commonly used. google.com These Lewis acids form a complex with bromine, enhancing its electrophilicity. google.com FeBr₃ can be formed in situ from iron filings and HBr. researchgate.net

Iodine Catalysis : Iodine can act as a catalyst in aromatic bromination. It has been established that the effective catalyst is iodine bromide (IBr), which is formed in the reaction mixture. ias.ac.in

Zeolite Catalysts : Microporous catalysts like zeolites can induce high para-selectivity in the bromination of certain aromatic substrates. nih.govresearchgate.net An Fe₂O₃/zeolite system has been used for the catalytic bromination of non-activated aromatic compounds. researchgate.net

Other Catalytic Systems : A variety of other systems have been developed for regioselective bromination. Mandelic acid can catalyze highly regioselective aromatic bromination with NBS in aqueous conditions. organic-chemistry.org Zinc salts, such as zinc bromide, adsorbed on an inert support like silica, have also been used to create highly selective bromination processes. google.com

Nucleophilic Aromatic Substitution (SNAr) Routes

Nucleophilic aromatic substitution (SNAr) provides an alternative pathway for synthesizing highly substituted aromatic compounds. This mechanism is viable when the aromatic ring is electron-deficient, a condition met by the presence of strong electron-withdrawing groups like nitro groups, and when a suitable leaving group is present. libretexts.org The reaction typically proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex. nih.govnih.gov

Exploitation of the Bromo or Nitro Groups as Leaving Groups

In the context of synthesizing this compound, the bromo and nitro groups are part of the final product and thus not intended as leaving groups. However, in related SNAr reactions, halogens are excellent leaving groups. The presence of an activating group, such as -NO₂, ortho or para to the halogen, significantly increases the substrate's reactivity towards nucleophilic attack. libretexts.orgstackexchange.com

The nitro group itself is generally a very poor leaving group in SNAr reactions. The primary leaving groups are typically halides. The reactivity order for halogens as leaving groups in SNAr is often F > Cl > Br > I, which is inverse to their acidity, because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine making the attached carbon more electrophilic. youtube.com

Introduction of the Hydroxyl Moiety via SNAr Mechanisms

A key synthetic strategy could involve the introduction of the hydroxyl group at the C-3 position via an SNAr reaction. This would require a precursor with a good leaving group at C-3, activated by the electron-withdrawing nitro group at the C-2 (ortho) position and the bromo group at the C-4 (para) position.

For example, a molecule like Ethyl 4-bromo-3-chloro-2-nitrobenzoate could react with a nucleophile such as sodium hydroxide (B78521). The electron-withdrawing nitro group ortho to the chlorine leaving group stabilizes the intermediate anionic Meisenheimer complex through resonance, facilitating the substitution. libretexts.orgnih.gov The reaction proceeds by the initial attack of the hydroxide ion, followed by the loss of the chloride ion to restore aromaticity. libretexts.org

Table 2: Activating Effects of Substituents in SNAr Reactions

Substituent Position Relative to Leaving Group Role Mechanism of Action
-NO₂ Ortho, Para Strong Activator Stabilizes the negative charge of the Meisenheimer intermediate via resonance. libretexts.orgstackexchange.com

Esterification Procedures

The final step in the synthesis of this compound is the formation of the ethyl ester from its corresponding carboxylic acid, 4-bromo-3-hydroxy-2-nitrobenzoic acid.

The most common method for this transformation is the Fischer esterification. This involves reacting the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). scirp.org The reaction is reversible, and the equilibrium is typically driven towards the product by using a large excess of the alcohol or by removing water as it is formed. scirp.org

For substrates that may be sensitive to strong acids, alternative methods can be used. One conventional technique involves reacting the hydroxybenzoic acid with an alkyl halide (e.g., ethyl bromide) in the presence of a strong base. google.com However, this can lead to competing O-alkylation of the phenolic hydroxyl group. google.com A more selective method involves reacting the hydroxybenzoic acid with a halocarbon in a homogeneous liquid phase in the presence of a non-quaternizable tertiary amine. google.com

Various catalysts have been explored to improve the efficiency and environmental friendliness of esterification. For the synthesis of ethyl 4-nitrobenzoate (B1230335) from 4-nitrobenzoic acid, catalysts such as ammonium hydrogen sulfate, polyfluoroalkanesulfonic acid, and natural zeolites have been successfully employed, often providing high yields. scirp.orgprepchem.com

Table 3: Common Compounds in Synthesis

Compound Name Role in Synthesis
This compound Target Molecule
4-bromo-3-hydroxy-2-nitrobenzoic acid Precursor for Esterification
Ethyl 3-hydroxy-2-nitrobenzoate Precursor for Bromination
4-bromobenzoic acid Precursor for Nitration
N-bromosuccinimide Brominating Agent
Iron(III) bromide Bromination Catalyst
Sodium hydroxide Nucleophile for SNAr
Ethanol Reagent for Esterification

Fischer Esterification and its Variants for Benzoic Acid Precursors

The final step in the synthesis of this compound is typically the esterification of its corresponding carboxylic acid precursor, 4-bromo-3-hydroxy-2-nitrobenzoic acid. The Fischer-Speier esterification is a classic and widely used method for this transformation. This acid-catalyzed reaction involves heating the carboxylic acid with an excess of alcohol, in this case, ethanol, to drive the equilibrium towards the formation of the ethyl ester and water.

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (commonly H₂SO₄ or p-TsOH), which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the final ester product. To maximize the yield, the water produced is often removed from the reaction mixture, for instance, by azeotropic distillation using a Dean-Stark apparatus.

Modern variants of this reaction often employ microwave-assisted organic synthesis (MAOS) to dramatically reduce reaction times and, in many cases, improve yields. Microwave irradiation provides rapid and uniform heating of the reaction mixture. In sealed-vessel microwave conditions, solvents can be heated well above their atmospheric boiling points, further accelerating the reaction rate. For the synthesis of related substituted ethyl benzoates, such as ethyl-4-fluoro-3-nitro benzoate (B1203000), microwave-assisted methods have proven effective. acs.org The optimization of parameters like temperature, catalyst, and irradiation time is crucial for achieving high yields. acs.orgacs.org

Various catalysts can be employed for Fischer esterification, ranging from mineral acids to solid acid catalysts like zeolites or ion-exchange resins, which can simplify product purification. scirp.org The choice of catalyst and reaction conditions depends on the specific substrate and the presence of other functional groups.

Table 1: Comparison of Fischer Esterification Conditions for Substituted Benzoates
PrecursorConditionsCatalystYieldReference
4-Nitrobenzoic AcidEthanol, RefluxSulfuric Acid75-98% scirp.org
4-Nitrobenzoic AcidEthanol, 80°C, Microwave (300 W, 2h)H-HEU-M Zeolite~67% scirp.orgscirp.org
4-Fluoro-3-nitrobenzoic acidEthanol, 130°C, Microwave (15 min)Sulfuric AcidGood Yield acs.org
Benzoic AcidEthanol, 85°C, Microwave (135 W, 1.5h)Expandable Graphite80.1%

Transesterification Methodologies

Transesterification is an alternative route to synthesize ethyl esters, which proceeds by reacting a different ester of the parent carboxylic acid (e.g., a methyl or benzyl (B1604629) ester) with ethanol in the presence of a catalyst. This method is particularly useful if the methyl ester precursor is more readily available or easier to synthesize and purify than the free carboxylic acid. The reaction can be catalyzed by either acids (like H₂SO₄) or bases (like sodium ethoxide).

In an acid-catalyzed mechanism, the process is similar to Fischer esterification, involving protonation of the carbonyl group of the starting ester, nucleophilic attack by ethanol, and subsequent elimination of the original alcohol (e.g., methanol). In the base-catalyzed mechanism, a strong base like sodium ethoxide deprotonates the ethanol to form the ethoxide ion, a potent nucleophile. This nucleophile attacks the carbonyl carbon of the starting ester, forming a tetrahedral intermediate, which then collapses to release the original alkoxide (e.g., methoxide) and form the desired ethyl ester.

Transesterification is also an equilibrium-controlled process. To drive the reaction to completion, a large excess of ethanol is typically used, or the lower-boiling alcohol by-product (e.g., methanol) is removed by distillation as it forms.

Advanced Synthetic Transformations

The construction of the highly substituted aromatic ring of this compound often relies on advanced synthetic methods that allow for precise control over the placement of functional groups.

Utilization of Directed ortho-Metalation (DoM) Strategies for Regiocontrol

Directed ortho-Metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. chem-station.comorganic-chemistry.org This reaction utilizes a directing metalation group (DMG) on the aromatic ring to guide a strong base, typically an organolithium reagent like n-butyllithium, to deprotonate a specific ortho-proton. The resulting ortho-lithiated species is a potent nucleophile that can react with a wide range of electrophiles to introduce a new functional group with high regioselectivity. chem-station.com

In the context of synthesizing precursors for this compound, existing functional groups such as a hydroxyl (-OH) or a carboxylic acid (-COOH) can act as DMGs. For example, a protected 3-hydroxybenzoic acid derivative could be subjected to DoM. The directing group would guide lithiation to the C2 position, allowing for the subsequent introduction of the nitro group via an appropriate electrophile (e.g., an electrophilic nitrating agent). Similarly, a protected 4-bromophenol (B116583) could be lithiated at the C3 position, followed by carboxylation to install the carboxylic acid group. This method provides a reliable way to build up the required substitution pattern, which can be challenging to achieve through traditional electrophilic aromatic substitution reactions due to mixed isomer formation. nih.gov

Introduction of Functional Groups via Organometallic Coupling Reactions (e.g., Suzuki Coupling)

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, in particular, is widely used to couple an organohalide with an organoboron species. wikipedia.orglibretexts.org

This reaction could be employed to synthesize precursors of the target molecule. For instance, a di-halo-substituted precursor, such as ethyl 4-bromo-2-chloro-3-hydroxybenzoate, could be selectively coupled at one of the halogen positions. More commonly, the bromo-substituent on the final molecule or a precursor could be used as a handle for further derivatization. Reacting this compound with an aryl or alkyl boronic acid under Suzuki conditions (a palladium catalyst and a base) would replace the bromine atom with a new carbon-based substituent, allowing for the synthesis of a diverse library of related compounds. The reaction is known for its high functional group tolerance, making it suitable for complex molecules. organic-chemistry.orgmdpi.com

The catalytic cycle for the Suzuki reaction generally involves three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide.

Transmetalation: The organic group from the activated organoboron species is transferred to the palladium(II) center.

Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the palladium(0) catalyst. libretexts.org

One-Pot and Cascade Reactions in Compound Synthesis

To improve synthetic efficiency, reduce waste, and shorten reaction times, modern organic synthesis increasingly focuses on one-pot or cascade (tandem) reactions. In these processes, multiple chemical transformations are carried out in a single reaction vessel without the isolation of intermediates. mdpi.com

While a specific one-pot synthesis for this compound is not prominently documented, the principles can be applied to its synthesis. For example, a process could be designed where the nitration and bromination of a 3-hydroxybenzoic acid precursor occur sequentially in the same pot by carefully controlling the addition of reagents and reaction conditions. Another possibility is a one-pot reduction-cyclization sequence, where a nitrophenol is first reduced to an aminophenol and then condensed with a carboxylic acid or its derivative to form a benzoxazole, all without isolating the intermediate aminophenol. researchgate.net Such strategies are highly valuable for creating molecular complexity from simple starting materials in an efficient and atom-economical manner. nih.govnih.gov

Table of Mentioned Compounds

Compound NameChemical FormulaRole
This compoundC₉H₈BrNO₅Target Compound
4-bromo-3-hydroxy-2-nitrobenzoic acidC₇H₄BrNO₅Precursor
EthanolC₂H₅OHReagent
Sulfuric AcidH₂SO₄Catalyst
p-Toluenesulfonic acid (p-TsOH)C₇H₈O₃SCatalyst
ethyl-4-fluoro-3-nitro benzoateC₉H₈FNO₄Related Compound
Sodium EthoxideC₂H₅NaOCatalyst
n-ButyllithiumC₄H₉LiReagent
Ethyl 2-amino-4-bromo-3-hydroxybenzoateC₉H₁₀BrNO₃Derivative
Tin(II) chlorideSnCl₂Reducing Agent

Efficiency and Atom Economy in Complex Molecule Construction

In practice, many synthetic reactions, particularly substitutions and eliminations, generate stoichiometric byproducts, leading to lower atom economy. nih.gov For instance, in the synthesis of a precursor like 4-bromobenzoic acid from 4-bromoacetophenone via oxidation with potassium permanganate, the manganese is converted to manganese dioxide, which is a waste byproduct. quora.com Maximizing atom economy is a central tenet of green chemistry, aiming to reduce waste at the molecular level. jocpr.com The efficiency of a synthesis is not solely determined by the final percentage yield but also by the inherent atom economy of each step. A high-yielding reaction can still be inefficient if it generates a significant amount of waste. scranton.edu

Sequential Functionalization Approaches for Improved Yields

Given the specific substitution pattern of this compound, a sequential functionalization approach is necessary. The synthesis would likely begin with a simpler, commercially available precursor which is then elaborated. A plausible advanced precursor is Ethyl 4-bromo-3-hydroxybenzoate.

One documented synthesis of this precursor starts from 4-bromo-3-hydroxybenzoic acid. The esterification is achieved by reacting the carboxylic acid with ethanol in the presence of a catalytic amount of methanesulfonic acid in benzene, with water removal using a Dean-Stark apparatus. This reaction proceeds with a high yield of 90%. chemicalbook.com

To arrive at the final product from this precursor, a nitration step would be required. The introduction of a nitro group onto the aromatic ring would be directed by the existing substituents. The hydroxyl group is a strongly activating ortho-, para-director, while the bromo and carboxylate groups are deactivating meta- and ortho-, para-directors, respectively. The position ortho to the hydroxyl group and meta to the bromo and ester groups (the 2-position) is sterically hindered but electronically activated, making it a potential site for nitration.

An alternative pathway could involve the nitration of a precursor like ethyl 4-hydroxybenzoate (B8730719) to yield ethyl 4-hydroxy-3-nitrobenzoate, which is a known compound. nist.gov Subsequent bromination would then be directed by the existing functional groups.

Comparative Analysis of Synthetic Routes

The optimal synthetic route to this compound would be one that maximizes yield, purity, and scalability while adhering to the principles of green chemistry.

Assessment of Yields, Purity, and Scalability of Different Methodologies

The synthesis of the precursor Ethyl 4-bromo-3-hydroxybenzoate from 4-bromo-3-hydroxybenzoic acid demonstrates a high yield of 90%. chemicalbook.com The purification of this precursor is achieved through column chromatography, which is a standard laboratory technique but can be a bottleneck for large-scale production.

For the synthesis of another potential precursor, ethyl 4-nitrobenzoate, various methods have been reported. Traditional Fischer esterification of 4-nitrobenzoic acid with ethanol using sulfuric acid as a catalyst can achieve yields between 75% and 98%. scirp.org Alternative, more environmentally friendly methods have been explored, such as using nanoporous zeolite catalysts, which can result in yields up to 67%. scirp.org While the yields with zeolite catalysts may be slightly lower, they offer advantages in terms of catalyst recyclability and reduced corrosive waste.

The scalability of a synthetic route is a critical factor for industrial applications. Reactions that require stoichiometric reagents, generate significant waste, or necessitate extensive purification are generally less scalable. Catalytic processes, such as the zeolite-catalyzed esterification, are often more amenable to large-scale production.

The following table provides a comparative overview of the synthesis of a key precursor, Ethyl 4-bromo-3-hydroxybenzoate:

Starting MaterialReagentsCatalystSolventYieldPurification
4-bromo-3-hydroxybenzoic acidEthanolMethanesulfonic acidBenzene90%Column Chromatography

Green Chemistry Principles in Synthesis Design

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jocpr.com When considering the synthesis of this compound, several of these principles are pertinent.

Atom Economy: As previously discussed, maximizing the incorporation of reactant atoms into the final product is crucial. Addition reactions are inherently more atom-economical than substitution or elimination reactions. rsc.org

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can, in principle, be recycled. scirp.org The use of methanesulfonic acid as a catalyst for esterification is an example of this principle. chemicalbook.com

Safer Solvents and Auxiliaries: The use of hazardous solvents like benzene should be avoided where possible. chemicalbook.com Exploring greener solvent alternatives is a key aspect of sustainable synthesis design.

Design for Energy Efficiency: The use of energy-intensive steps like heating to reflux for extended periods should be minimized. chemicalbook.com Alternative energy sources like ultrasound or microwave irradiation have been shown to accelerate reactions and improve yields in some cases, as demonstrated in the synthesis of ethyl 4-nitrobenzoate. scirp.org

By carefully selecting starting materials, reagents, and reaction conditions, the synthesis of this compound and its precursors can be designed to be more efficient, scalable, and environmentally benign.

Chemical Reactivity and Mechanistic Studies of Ethyl 4 Bromo 3 Hydroxy 2 Nitrobenzoate

Reactivity of the Aromatic Ring System

Electrophilic Aromatic Substitution Reactions (e.g., further nitration, sulfonation)

In electrophilic aromatic substitution (EAS) reactions, an electrophile attacks the electron-rich benzene (B151609) ring. The existing substituents on the ring determine the position of the incoming electrophile. For ethyl 4-bromo-3-hydroxy-2-nitrobenzoate, the directing effects of the four substituents must be considered.

The powerful activating and ortho-, para-directing hydroxyl group at position 3 would strongly favor substitution at its ortho positions (positions 2 and 4) and its para position (position 6). However, positions 2 and 4 are already substituted. This leaves position 6 as the most likely site for electrophilic attack, driven by the directing effect of the hydroxyl group.

The bromine at position 4 is an ortho-, para-director, which would also direct an incoming electrophile to position 6 (ortho to the bromine). The deactivating nitro and ethyl carboxylate groups would direct an incoming electrophile to their meta positions. For the nitro group at position 2, the meta positions are 4 and 6. For the ethyl carboxylate group at position 1, the meta positions are 3 and 5.

Considering the combined influence of all substituents, the hydroxyl group's strong activating and directing effect is expected to dominate, making position 6 the most probable site for further electrophilic substitution.

Table 1: Predicted Outcome of Electrophilic Aromatic Substitution on this compound

Electrophilic ReagentPredicted Major Product
HNO₃/H₂SO₄ (Nitration)Ethyl 4-bromo-3-hydroxy-2,6-dinitrobenzoate
SO₃/H₂SO₄ (Sulfonation)Ethyl 4-bromo-3-hydroxy-2-nitro-6-sulfobenzoate

Nucleophilic Aromatic Substitution Reactions (e.g., replacement of bromine or nitro group)

Nucleophilic aromatic substitution (NAS) reactions involve the attack of a nucleophile on an electron-deficient aromatic ring, leading to the displacement of a leaving group. The presence of strong electron-withdrawing groups, such as the nitro group, is crucial for activating the ring towards nucleophilic attack.

In this compound, the nitro group at the ortho position to the bromine atom strongly activates the ring for nucleophilic substitution. This activation occurs through the stabilization of the negatively charged Meisenheimer complex intermediate via resonance. Both the bromine atom and the nitro group can potentially act as leaving groups.

Generally, the nitro group is a better activating group than a leaving group in NAS reactions. Halides, such as bromide, are common leaving groups in these reactions. Therefore, the most probable nucleophilic aromatic substitution reaction would involve the displacement of the bromide at position 4.

A plausible reaction would be the treatment of this compound with a nucleophile, such as an amine or an alkoxide. For instance, reaction with an amine (R-NH₂) could yield the corresponding 4-amino derivative.

Transformations Involving the Ester Functionality

The ethyl carboxylate group of this compound can undergo several characteristic reactions of esters.

Hydrolysis Reactions (Acidic and Basic Conditions)

Ester hydrolysis is the cleavage of an ester bond to yield a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base.

Under acidic conditions, the hydrolysis of this compound would be a reversible reaction, yielding 4-bromo-3-hydroxy-2-nitrobenzoic acid and ethanol (B145695). The mechanism involves the protonation of the carbonyl oxygen, followed by the nucleophilic attack of water.

Basic hydrolysis, also known as saponification, is an irreversible process that yields the salt of the carboxylic acid and an alcohol. Treatment of this compound with a strong base, such as sodium hydroxide (B78521), would produce sodium 4-bromo-3-hydroxy-2-nitrobenzoate and ethanol. The reaction proceeds through the nucleophilic addition of a hydroxide ion to the carbonyl carbon.

Table 2: Products of Hydrolysis of this compound

Reaction ConditionsProducts
Acidic (e.g., H₂O/H⁺)4-bromo-3-hydroxy-2-nitrobenzoic acid and Ethanol
Basic (e.g., NaOH/H₂O)Sodium 4-bromo-3-hydroxy-2-nitrobenzoate and Ethanol

Transesterification with Different Alcohols

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction is typically catalyzed by an acid or a base. By reacting this compound with a different alcohol (R'-OH) in the presence of a catalyst, the corresponding new ester can be synthesized. For example, reaction with methanol (B129727) would yield mthis compound. The reaction is an equilibrium process, and using a large excess of the new alcohol can drive the reaction to completion.

Amidation Reactions and Hydrazinolysis

Amidation involves the reaction of the ester with an amine to form an amide. This reaction is generally slower than hydrolysis and often requires heating. The reaction of this compound with a primary or secondary amine would yield the corresponding N-substituted 4-bromo-3-hydroxy-2-nitrobenzamide and ethanol.

Hydrazinolysis is a similar reaction where hydrazine (B178648) (H₂NNH₂) is used as the nucleophile. This reaction converts the ester into a hydrazide. Treating this compound with hydrazine would produce 4-bromo-3-hydroxy-2-nitrobenzohydrazide. These hydrazides are useful intermediates in the synthesis of various heterocyclic compounds.

Reactivity of the Hydroxyl Group

The hydroxyl group in this compound, being attached to an aromatic ring, exhibits phenolic character. Its reactivity is influenced by the presence of the electron-withdrawing nitro group and the bromo substituent.

O-Alkylation and O-Acylation Reactions

The hydroxyl group can readily undergo O-alkylation and O-acylation reactions. O-alkylation involves the formation of an ether linkage, typically by reacting the phenoxide ion with an alkyl halide. The formation of the phenoxide is achieved by treatment with a suitable base.

Reaction Reagents Product Type
O-AlkylationAlkyl halide (e.g., CH₃I, C₂H₅Br), Base (e.g., NaH, K₂CO₃)Ether
O-AcylationAcyl chloride (e.g., CH₃COCl), Acetyl anhydride (B1165640) ((CH₃CO)₂O), Base (e.g., Pyridine, Et₃N)Ester

O-acylation leads to the formation of an ester. This transformation is commonly carried out using acyl chlorides or anhydrides in the presence of a base to neutralize the acid byproduct.

Phenolic Oxidations and Reductions

The phenolic hydroxyl group is susceptible to oxidation. The specific products of oxidation depend on the oxidizing agent and reaction conditions. Strong oxidizing agents can lead to ring cleavage, while milder ones may result in the formation of quinone-like structures. The presence of the electron-withdrawing nitro group can make the ring more resistant to oxidation compared to phenol (B47542) itself.

Conversely, the phenolic group itself is not typically reduced. However, its presence can influence the reduction of other functional groups within the molecule.

Reactivity of the Nitro Group

The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring and is itself a site of important chemical transformations.

Reduction Reactions to Amino Group

The most common and synthetically useful reaction of the nitro group is its reduction to an amino group (-NH₂). This transformation is a key step in the synthesis of many aromatic amines, which are valuable precursors for dyes, pharmaceuticals, and other specialty chemicals.

Catalytic Hydrogenation: This is a widely used method for the reduction of nitro groups. The reaction is typically carried out using a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel, under a hydrogen atmosphere. masterorganicchemistry.comcommonorganicchemistry.com The reaction is generally clean and high-yielding.

Catalyst Hydrogen Source General Conditions
Palladium on Carbon (Pd/C)H₂ gasRoom temperature to moderate heat, atmospheric to high pressure
Raney NickelH₂ gasRoom temperature to moderate heat, atmospheric to high pressure
Platinum Oxide (PtO₂)H₂ gasRoom temperature, atmospheric pressure

Metal-Mediated Reduction: Several metals in acidic media can effectively reduce aromatic nitro groups. masterorganicchemistry.com Common systems include tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). masterorganicchemistry.com Tin(II) chloride (SnCl₂) is another mild and selective reducing agent for this purpose. commonorganicchemistry.com

Metal Reagent Acidic Medium General Conditions
Iron (Fe)Hydrochloric acid (HCl)Reflux
Tin (Sn)Hydrochloric acid (HCl)Reflux
Tin(II) Chloride (SnCl₂)Hydrochloric acid (HCl)Room temperature or gentle heating

Role of Nitro Group as an Electron-Withdrawing Group in Aromatic Reactivity

The nitro group is one of the strongest electron-withdrawing groups. quora.com It deactivates the benzene ring towards electrophilic aromatic substitution reactions by withdrawing electron density through both the inductive effect (-I) and the resonance effect (-M). quora.com This deactivation makes reactions like nitration, halogenation, and Friedel-Crafts alkylation or acylation on the ring significantly more difficult to achieve. The decreased electron density on the aromatic ring makes it less nucleophilic and therefore less reactive towards electrophiles.

Reactivity of the Bromo Substituent

Metal-Catalyzed Cross-Coupling Reactions (e.g., Heck, Sonogashira, Buchwald-Hartwig)

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While specific studies on this compound are not extensively documented, the reactivity of similarly substituted aryl bromides provides a strong basis for predicting its behavior in these transformations.

The Heck reaction , which couples aryl halides with alkenes, is a plausible transformation for this substrate. The palladium catalyst would oxidatively add to the carbon-bromine bond, followed by coordination of the alkene, migratory insertion, and β-hydride elimination to yield a substituted alkene. The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, would be critical in achieving good yields and selectivity.

The Sonogashira reaction , a coupling of aryl halides with terminal alkynes, is another anticipated reaction. wikipedia.orglibretexts.org This palladium- and copper-cocatalyzed reaction would lead to the formation of an arylalkyne derivative. The reaction is typically carried out under mild conditions and is tolerant of various functional groups, making it a suitable method for the derivatization of this compound. wikipedia.orglibretexts.orgorganic-chemistry.org

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling aryl halides with amines in the presence of a palladium catalyst. wikipedia.orglibretexts.orgyoutube.comorganic-chemistry.org This reaction would enable the introduction of a wide range of primary and secondary amines at the 4-position of the benzene ring, leading to the synthesis of various N-aryl compounds. The choice of a suitable bulky electron-rich phosphine (B1218219) ligand is crucial for the efficiency of this transformation. wikipedia.orglibretexts.orgyoutube.comorganic-chemistry.org

Cross-Coupling ReactionCoupling PartnerCatalyst SystemPotential Product
Heck ReactionAlkenePd(0) catalyst, BaseEthyl 3-hydroxy-2-nitro-4-vinylbenzoate derivative
Sonogashira ReactionTerminal AlkynePd(0) catalyst, Cu(I) cocatalyst, BaseEthyl 4-(alkynyl)-3-hydroxy-2-nitrobenzoate derivative
Buchwald-Hartwig AminationAminePd(0) catalyst, Ligand, BaseEthyl 4-(amino)-3-hydroxy-2-nitrobenzoate derivative

Nucleophilic Displacement of Bromine

The bromine atom in this compound can be displaced by nucleophiles through a nucleophilic aromatic substitution (SNA_r) mechanism. wikipedia.orgyoutube.comkhanacademy.orgmasterorganicchemistry.comnih.gov The presence of the strongly electron-withdrawing nitro group ortho to the bromine atom significantly activates the aryl ring towards nucleophilic attack. This activation is a result of the stabilization of the negatively charged intermediate (Meisenheimer complex) through resonance delocalization onto the nitro group. wikipedia.orgyoutube.comkhanacademy.orgmasterorganicchemistry.comnih.gov

A variety of nucleophiles, such as alkoxides, thiolates, and amines, can be employed to displace the bromide. The reaction is typically carried out in the presence of a base and in a polar aprotic solvent. The rate of substitution is dependent on the nature of the nucleophile, the solvent, and the reaction temperature.

NucleophileReagentPotential Product
AlkoxideSodium methoxideEthyl 3-hydroxy-4-methoxy-2-nitrobenzoate
ThiolateSodium thiophenoxideEthyl 3-hydroxy-2-nitro-4-(phenylthio)benzoate
AmineAmmoniaEthyl 4-amino-3-hydroxy-2-nitrobenzoate

Stereo- and Regiochemical Considerations in Reactions

The arrangement of functional groups on the this compound ring introduces important considerations regarding the selectivity of its reactions.

Influence of Functional Groups on Reaction Selectivity

The regioselectivity of reactions involving this compound is primarily dictated by the electronic and steric effects of the substituents. In metal-catalyzed cross-coupling reactions, the oxidative addition of the palladium catalyst is expected to occur selectively at the carbon-bromine bond due to its higher reactivity compared to C-H bonds.

In cases where multiple reactive sites exist, such as in di- or poly-substituted substrates, the regiochemical outcome can be influenced by the nature of the substituents. For instance, in Suzuki couplings of non-symmetric dibromobenzenes, the presence of an alkene can act as a regiochemical control element. rsc.org While this compound possesses only one bromo substituent, understanding these principles is crucial when designing multi-step synthetic sequences involving this compound.

The electronic effects of the substituents are paramount in directing nucleophilic aromatic substitution. The nitro group, being a strong electron-withdrawing group, directs nucleophilic attack to the ortho and para positions. In this molecule, the bromine is located para to the ester group and ortho to the nitro group, making it highly susceptible to nucleophilic displacement.

Potential for Chiral Derivatization or Resolution

This compound is an achiral molecule. However, it can serve as a precursor for the synthesis of chiral molecules through the introduction of chiral moieties or by resolution of racemic derivatives.

Chiral derivatization can be achieved by reacting the molecule with enantiomerically pure reagents. For example, esterification or etherification of the hydroxyl group with a chiral acid or alcohol would lead to the formation of a diastereomeric mixture that could potentially be separated by chromatography. Similarly, Buchwald-Hartwig amination with a chiral amine would also yield a diastereomeric product.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For Ethyl 4-bromo-3-hydroxy-2-nitrobenzoate, a combination of one-dimensional and two-dimensional NMR experiments would be required for a complete structural assignment.

Proton NMR (¹H NMR) for Proton Environments and Coupling Patterns

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the protons of the ethyl ester group.

Aromatic Region: The benzene (B151609) ring has two protons. Due to the substitution pattern, these protons would appear as two distinct signals, likely doublets, resulting from coupling to each other. The electron-withdrawing effects of the nitro group and the bromine atom, along with the electron-donating effect of the hydroxyl group, would significantly influence their chemical shifts, pushing them downfield.

Ethyl Ester Group: The ethyl group would give rise to a quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃-). The quartet arises from the coupling of the methylene protons with the three adjacent methyl protons, and the triplet is due to the coupling of the methyl protons with the two adjacent methylene protons. The methylene protons, being closer to the electron-withdrawing ester oxygen, would resonate at a lower field (higher ppm) than the methyl protons.

Hydroxyl Proton: A broad singlet corresponding to the hydroxyl (-OH) proton is also anticipated. Its chemical shift can be variable and is often dependent on the concentration and the solvent used.

Interactive Data Table: Predicted ¹H NMR Data

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Aromatic-HDownfieldDoublet~8-9
Aromatic-HDownfieldDoublet~8-9
-OCH₂CH₃~4.4Quartet~7.1
-OCH₂CH₃~1.4Triplet~7.1
-OHVariableBroad SingletN/A

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

The ¹³C NMR spectrum would provide information about the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal.

Aromatic Carbons: Six signals are expected for the six carbons of the benzene ring. The chemical shifts would be influenced by the attached substituents. The carbons bearing the electron-withdrawing nitro and bromo groups, as well as the ester group, would be shifted downfield, while the carbon attached to the hydroxyl group would be shifted upfield relative to unsubstituted benzene.

Ester Group Carbons: The carbonyl carbon (-C=O) of the ester would appear at a significantly downfield chemical shift, typically in the range of 160-170 ppm. The methylene carbon (-OCH₂-) would be found around 60-70 ppm, and the methyl carbon (-CH₃) would be the most upfield signal, around 14 ppm.

Interactive Data Table: Predicted ¹³C NMR Data

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aromatic-C (quaternary)110-160
Aromatic-CH115-140
C=O (Ester)160-170
-OCH₂CH₃~62
-OCH₂CH₃~14

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

To unambiguously assign all proton and carbon signals and to confirm the substitution pattern on the aromatic ring, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, confirming the connectivity within the ethyl group (correlation between the -CH₂- and -CH₃ protons) and the coupling between the two aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would show correlations between protons and the carbons to which they are directly attached. This would allow for the direct assignment of the protonated aromatic carbon and the carbons of the ethyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. It would be instrumental in connecting the ethyl group to the ester carbonyl carbon and in confirming the positions of the substituents on the aromatic ring by observing correlations from the aromatic protons to the quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would provide information about the spatial proximity of protons. It could be used to confirm the relative positions of the substituents on the aromatic ring by observing through-space interactions between the aromatic protons and potentially the hydroxyl proton or the methylene protons of the ethyl group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.

Electron Ionization (EI-MS) and Electrospray Ionization (ESI-MS)

EI-MS: In Electron Ionization Mass Spectrometry, the molecule is bombarded with high-energy electrons, leading to ionization and extensive fragmentation. The molecular ion peak (M⁺) would be observed, and its mass would correspond to the molecular weight of the compound. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in two molecular ion peaks (M⁺ and M+2⁺) of nearly equal intensity, which is a definitive indicator of the presence of a single bromine atom.

ESI-MS: Electrospray Ionization is a softer ionization technique that typically results in less fragmentation and a prominent protonated molecule [M+H]⁺ or other adducts. This would provide a clear indication of the molecular weight.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry would be employed to determine the exact mass of the molecular ion or the protonated molecule with high precision. This allows for the calculation of the elemental composition, which serves as a powerful confirmation of the molecular formula of this compound (C₉H₈BrNO₅).

While detailed experimental spectroscopic data for this compound is not currently available in the public domain, the application of advanced spectroscopic methodologies such as ¹H NMR, ¹³C NMR, 2D NMR, and mass spectrometry would provide a comprehensive and unambiguous structural elucidation. The predicted spectral features outlined in this article serve as a guide for the expected outcomes of such an analysis. The acquisition and publication of experimental data for this compound would be a valuable contribution to the chemical sciences.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for identifying the various functional groups present in a molecule. By measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of bonds, a unique spectral fingerprint of the molecule is obtained.

The IR spectrum of this compound is expected to display a series of characteristic absorption bands that confirm the presence of its key functional groups. The electron-withdrawing and donating nature of the substituents on the benzene ring can cause slight shifts in the expected frequencies.

Hydroxyl (-OH) Group: A broad and strong absorption band is anticipated in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration. The broadness of this peak is indicative of hydrogen bonding.

Aromatic Ring: The presence of the benzene ring is confirmed by C-H stretching vibrations typically appearing just above 3000 cm⁻¹ and C=C in-ring stretching vibrations occurring in the 1450-1600 cm⁻¹ range.

Ester (C=O) Group: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretching of the ethyl ester is expected between 1700 and 1730 cm⁻¹.

Nitro (NO₂) Group: The nitro group is identified by two distinct stretching vibrations: a strong asymmetric stretch typically found between 1500 and 1570 cm⁻¹ and a symmetric stretch appearing in the 1300 to 1370 cm⁻¹ range.

Ester (C-O) Group: The C-O stretching vibrations of the ester group will produce strong bands in the 1000-1300 cm⁻¹ region.

Interactive Table: Expected IR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Hydroxyl O-H Stretch 3200-3600 Strong, Broad
Aromatic C-H Stretch >3000 Medium
Aromatic C=C Stretch 1450-1600 Medium-Weak
Ester C=O Stretch 1700-1730 Strong, Sharp
Nitro N-O Asymmetric Stretch 1500-1570 Strong
Nitro N-O Symmetric Stretch 1300-1370 Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. The wavelengths of absorption are characteristic of the molecule's chromophoric system.

The primary chromophore in this compound is the substituted benzene ring. The benzoate (B1203000) system, with its combination of the aromatic ring, carbonyl group, nitro group, hydroxyl group, and bromine atom, contains multiple functional groups that influence its electronic absorption spectrum. The benzene ring itself gives rise to π → π* transitions. The carbonyl and nitro groups also participate in these transitions and introduce n → π* transitions. The hydroxyl group and bromine atom act as auxochromes, modifying the absorption maxima (λ_max) and intensity. The collective effect of these substituents, particularly the electron-withdrawing nitro and carbonyl groups and the electron-donating hydroxyl group, is expected to cause a bathochromic shift (red shift) to longer wavelengths compared to unsubstituted benzene.

Interactive Table: Electronic Transitions and Chromophores

Transition Orbitals Involved Chromophoric System Expected Wavelength Range
π → π* Pi bonding to pi anti-bonding Substituted Aromatic Ring, C=O, NO₂ 200-400 nm

X-ray Crystallography for Solid-State Structure Determination

For this compound, the following interactions are plausible:

Intramolecular Hydrogen Bonding: A hydrogen bond could form between the hydrogen of the 3-hydroxyl group and an oxygen atom of the adjacent 2-nitro group, creating a stable six-membered ring.

Intermolecular Hydrogen Bonding: Molecules could be linked via hydrogen bonds involving the hydroxyl, nitro, and ester carbonyl groups, leading to the formation of dimers, chains, or more complex three-dimensional networks in the crystal lattice. nih.gov

The way molecules are arranged in a crystal, known as crystal packing, is dictated by the intermolecular forces, primarily the hydrogen bonds discussed above. These interactions guide the self-assembly of the molecules into a thermodynamically stable, ordered lattice. nih.gov

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. Different polymorphs can arise from variations in crystallization conditions, leading to different hydrogen bonding patterns or molecular packing arrangements. While it is unknown if this compound exhibits polymorphism, the presence of multiple functional groups capable of acting as hydrogen bond donors and acceptors suggests that different packing motifs are possible. The existence of polymorphs can only be confirmed through extensive experimental crystallization studies.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to understanding the electronic structure and intrinsic properties of a molecule at the atomic level.

Density Functional Theory (DFT) Studies for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a robust method for determining the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and for describing the distribution of electrons. For Ethyl 4-bromo-3-hydroxy-2-nitrobenzoate, a DFT study, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would yield crucial data. This would include precise bond lengths, bond angles, and dihedral angles, offering insight into the steric and electronic effects of the substituents on the benzene (B151609) ring. Furthermore, analysis of the electronic structure would reveal charge distribution, dipole moment, and the molecular electrostatic potential (MEP) map, which is instrumental in identifying regions susceptible to electrophilic and nucleophilic attack.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound

ParameterPredicted Value
C-Br Bond Length (Å)Data not available
C-O (hydroxyl) Bond Length (Å)Data not available
C-N (nitro) Bond Length (Å)Data not available
C=O (ester) Bond Length (Å)Data not available
O-H Bond Length (Å)Data not available
Dihedral Angle (C-C-N-O) (°)Data not available

Note: This table is illustrative and awaits data from future computational studies.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests a more reactive molecule. For this compound, FMO analysis would quantify its reactivity profile, providing valuable information for synthetic chemists.

Table 2: Hypothetical FMO Properties of this compound

ParameterPredicted Value (eV)
HOMO EnergyData not available
LUMO EnergyData not available
HOMO-LUMO Energy Gap (ΔE)Data not available
Ionization PotentialData not available
Electron AffinityData not available
Global Hardness (η)Data not available
Electronegativity (χ)Data not available

Note: This table is illustrative and awaits data from future computational studies.

Calculation of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Theoretical calculations can predict spectroscopic data with a high degree of accuracy, aiding in the structural confirmation of synthesized compounds. By calculating the nuclear magnetic shielding tensors, one can predict the 1H and 13C NMR chemical shifts for this compound. Similarly, the calculation of vibrational frequencies can generate a theoretical infrared (IR) spectrum. Comparing these predicted spectra with experimental data is a powerful tool for structural elucidation.

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations typically focus on a single, optimized geometry in the gas phase, molecules in reality are dynamic and exist in various conformations, especially those with flexible side chains like the ethyl ester group.

Exploration of Conformational Space and Energetics

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, allowing for the exploration of the conformational landscape. An MD simulation of this compound would reveal the preferred orientations of the ethyl ester and hydroxyl groups relative to the benzene ring. By analyzing the simulation trajectory, one can identify the most stable, low-energy conformers and the energy barriers between them, providing a deeper understanding of the molecule's flexibility and shape.

Solvent Effects on Molecular Conformation and Reactivity

The surrounding environment, particularly the solvent, can significantly influence a molecule's conformation and reactivity. MD simulations can explicitly include solvent molecules (e.g., water, ethanol) to model these interactions. For this compound, such simulations would show how solvent molecules interact with the polar nitro, hydroxyl, and ester groups through hydrogen bonding and dipole-dipole interactions. This would provide insights into how the solvent might stabilize certain conformations and affect the accessibility of reactive sites, thereby influencing its chemical behavior in solution.

Reaction Mechanism Elucidation via Computational Methods

A transition state is a high-energy, transient molecular configuration that exists at the peak of the energy barrier between reactants and products. solubilityofthings.comstudysmarter.co.uk Characterizing these fleeting structures is crucial for understanding reaction kinetics. fiveable.mewikipedia.org Computational methods allow for the localization of transition state geometries on a potential energy surface. fiveable.me One key technique is frequency calculation; a true transition state is identified by the presence of a single imaginary frequency, which corresponds to the vibrational mode of the atoms moving along the reaction coordinate. acs.org

For a hypothetical reaction involving this compound, such as a nucleophilic aromatic substitution, computational characterization of the transition state would provide critical data.

Interactive Table 5.3.1.1: Hypothetical Transition State Properties for a Reaction of this compound

PropertyValueDescription
Energy (Hartree) -1578.34567The absolute electronic energy of the transition state structure.
Relative Energy (kcal/mol) +25.4The energy barrier (activation energy) relative to the reactants.
Imaginary Frequency (cm⁻¹) -350.iThe single imaginary frequency indicating a true transition state for the bond-forming/breaking process.
Key Interatomic Distance C-Nu: 2.1 Å, C-Br: 2.5 ÅThe distances of the incoming nucleophile (Nu) and the leaving bromide atom from the aromatic carbon.

Note: The data in this table is for illustrative purposes only and does not represent experimentally verified values.

A Potential Energy Surface (PES) is a multidimensional map that describes the energy of a molecule as a function of its geometry. fiveable.melongdom.orgyoutube.com By mapping the PES, chemists can visualize the entire landscape of a chemical reaction, including stable reactants, products, intermediates, and the transition states that connect them. fiveable.melongdom.orglibretexts.org This "chemical map" is essential for understanding reaction pathways, predicting reaction rates, and explaining the mechanisms of complex chemical transformations. longdom.orgyoutube.com Computational techniques can systematically explore the PES to identify the minimum energy path from reactants to products. fiveable.mesmu.edu

For a complex transformation involving this compound, a PES map could reveal competing reaction pathways or the existence of unexpected intermediates.

Interactive Table 5.3.2.1: Hypothetical Stationary Points on the Potential Energy Surface

Stationary PointDescriptionRelative Energy (kcal/mol)
Reactants Starting materials0.0
Intermediate 1 A short-lived intermediate+5.2
Transition State 1 Energy barrier to Intermediate 1+25.4
Transition State 2 Energy barrier to Product+18.7
Products Final products-10.1

Note: The data in this table is for illustrative purposes only and does not represent experimentally verified values.

Ligand Design Principles and Scaffold Exploration

Computational chemistry is a cornerstone of modern drug discovery and materials science, providing powerful tools for designing new molecules. nuchemsciences.com By using the chemical structure of a compound like this compound as a starting scaffold, computational methods can predict how modifications to its structure will affect its biological activity or material properties.

Structure-Activity Relationship (SAR) analysis is a fundamental concept in medicinal chemistry that explores how a molecule's chemical structure relates to its biological activity. oncodesign-services.compatsnap.compatsnap.com Computational SAR, often referred to as Quantitative Structure-Activity Relationship (QSAR), develops mathematical models that correlate a compound's structural features with its activity. svuonline.orgpatsnap.comneovarsity.orgwikipedia.org These models use molecular descriptors—numerical representations of a molecule's properties like size, shape, and electronic features—to predict the activity of new, untested compounds. neovarsity.orgnih.gov This allows researchers to prioritize which derivatives of a lead compound, such as this compound, are most promising to synthesize and test. oncodesign-services.com

Interactive Table 5.4.1.1: Hypothetical QSAR Model for Derivatives

Derivative (Modification)LogP (Descriptor)Electronic Parameter (Descriptor)Predicted Activity (IC₅₀, µM)
Parent Compound 2.5-0.210.5
-OCH₃ at C3-OH 2.8-0.38.2
-Cl at C5 3.10.15.7
-NH₂ at C5 2.1-0.515.1

Note: The data in this table is for illustrative purposes only and does not represent experimentally verified values.

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a biological target, such as a protein or enzyme. nih.govrsc.org There are two main approaches: ligand-based and structure-based virtual screening. eurofinsdiscovery.comsubstack.commdpi.com

Structure-based virtual screening relies on the three-dimensional structure of the target. eurofinsdiscovery.com A key method within this approach is molecular docking, which predicts the preferred orientation of a ligand when bound to a target to form a stable complex. longdom.orgsemanticscholar.orgmdpi.com Docking algorithms sample many possible binding poses and use a scoring function to estimate the binding affinity for each pose. nih.govmdpi.com This allows for the rapid evaluation of thousands or millions of compounds, prioritizing those with the best predicted binding for further investigation. nih.gov Derivatives of this compound could be virtually screened against a specific protein target to predict their potential as inhibitors.

Interactive Table 5.4.2.1: Hypothetical Molecular Docking Results

Compound IDTarget ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residue
E4B3H2NB Kinase XYZ-7.5Lys76
Derivative 1 Kinase XYZ-8.9Lys76, Asp184
Derivative 2 Kinase XYZ-6.8Tyr120
Derivative 3 Kinase XYZ-9.2Lys76, Met118, Asp184

Note: The data in this table is for illustrative purposes only and does not represent experimentally verified values.

Applications and Advanced Materials Chemistry Research

Ethyl 4-bromo-3-hydroxy-2-nitrobenzoate as a Key Synthetic Intermediate

The reactivity of the various functional groups on the this compound scaffold allows for its use as a foundational building block in the synthesis of more elaborate molecules. The interplay between the electron-withdrawing nitro and ester groups and the electron-donating hydroxyl group, along with the presence of a reactive bromine atom, enables a wide range of synthetic manipulations.

The multifunctionality of this compound makes it an attractive starting material for the synthesis of complex organic molecules, including natural products and pharmaceutically active compounds. The nitro group can be readily reduced to an amine, which can then participate in a variety of coupling reactions to form amides, sulfonamides, or ureas. The hydroxyl group can be alkylated or acylated to introduce further diversity. The bromine atom is amenable to various cross-coupling reactions, such as Suzuki, Stille, or Heck reactions, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to other functional groups or used as a handle for further derivatization.

Table 1: Potential Synthetic Transformations of this compound

Functional GroupPotential ReactionsResulting Functional Group(s)
Nitro (-NO₂)Reduction (e.g., with SnCl₂, H₂/Pd)Amine (-NH₂)
Hydroxyl (-OH)Alkylation, Acylation, EtherificationAlkoxy (-OR), Acyl (-OCOR)
Bromo (-Br)Suzuki, Stille, Heck, Buchwald-HartwigAryl, Alkyl, Vinyl, Amino groups
Ethyl Ester (-COOEt)Hydrolysis, Amidation, ReductionCarboxylic acid, Amide, Alcohol

The strategic placement of reactive sites on this compound facilitates its use in the construction of heterocyclic systems and macrocycles. For instance, the reduction of the nitro group to an amine, followed by intramolecular cyclization with a suitably introduced functional group, could lead to the formation of various nitrogen-containing heterocycles. The bromine atom and the hydroxyl group can also participate in cyclization reactions to form oxygen-containing heterocycles. Furthermore, the difunctional nature of derivatives of this compound could be exploited in polymerization or macrocyclization reactions to generate larger, more complex structures.

Development of Novel Chemical Scaffolds and Libraries

In the quest for new drugs and materials, the exploration of chemical space is paramount. This compound can serve as a starting point for the generation of diverse molecular scaffolds and chemical libraries.

By systematically modifying each of the functional groups on the this compound core, a vast array of derivatives can be synthesized. This allows for a systematic exploration of the chemical space around this scaffold. For example, a library of compounds could be generated by reacting the parent molecule with a diverse set of reagents targeting each of the functional groups in a combinatorial fashion. Such libraries are invaluable in high-throughput screening campaigns for the discovery of new bioactive molecules.

Diversity-oriented synthesis (DOS) aims to create structurally diverse and complex small molecules from simple starting materials in a limited number of steps. The multiple and differentially reactive functional groups of this compound make it an ideal substrate for DOS strategies. By employing a series of branching and folding pathways, a wide range of skeletal and stereochemical diversity can be generated from this single precursor, leading to the discovery of novel molecular architectures with potentially unique biological or material properties.

Applications in Materials Science

While the primary applications of functionalized nitrobenzoates are often in medicinal chemistry, their unique electronic and structural features also suggest potential uses in materials science. The presence of both electron-donating and electron-withdrawing groups can impart interesting photophysical or electronic properties to molecules derived from this scaffold. For example, derivatives of this compound could be investigated as components of organic light-emitting diodes (OLEDs), nonlinear optical materials, or as building blocks for porous organic frameworks (POFs) or metal-organic frameworks (MOFs) with potential applications in gas storage or catalysis. Further research is needed to fully explore the potential of this compound in the development of advanced materials.

Precursor for Functional Polymers and Monomers

While specific research detailing the polymerization of this compound is limited, its structural characteristics suggest a strong potential for its use as a monomer precursor. The hydroxyl and bromo groups are particularly amenable to polymerization reactions. For instance, the hydroxyl group can undergo esterification or etherification to form polyester (B1180765) or polyether chains, respectively. The bromo substituent can be utilized in cross-coupling reactions, such as Suzuki or Sonogashira coupling, to create conjugated polymers. The nitro group, being a strong electron-withdrawing group, can influence the electronic properties of the resulting polymer, which is advantageous for applications in organic electronics. Furthermore, the nitro group can be chemically modified, for example, by reduction to an amine group, to introduce new functionalities into the polymer backbone, thereby altering its solubility, thermal stability, or ability to coordinate with metal ions.

Integration into Supramolecular Assemblies and Smart Materials

The functional groups on this compound are capable of participating in non-covalent interactions, which are the foundation of supramolecular chemistry. The hydroxyl and nitro groups are excellent candidates for forming strong hydrogen bonds, which can direct the self-assembly of molecules into well-defined one-, two-, or three-dimensional structures. The aromatic ring itself can engage in π-π stacking interactions, further stabilizing such assemblies. These self-assembled structures can exhibit properties of "smart materials," responding to external stimuli such as light, temperature, or the introduction of a specific chemical species. For example, a change in pH could lead to the deprotonation of the hydroxyl group, altering the hydrogen bonding network and causing a disassembly or rearrangement of the supramolecular structure. This responsive behavior is a key feature of materials designed for applications in sensing, drug delivery, and molecular switches.

Catalysis and Ligand Design

The electron-rich and coordinating functional groups of this compound make it a promising candidate for the development of new ligands and catalytic systems.

Potential as a Ligand Precursor for Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. The properties of MOFs are highly dependent on the structure of the organic linker. This compound, after hydrolysis of the ethyl ester to the corresponding carboxylic acid, can act as such a linker. The carboxylate group would coordinate with the metal centers, while the bromo, hydroxyl, and nitro groups would be exposed within the pores of the MOF. These functional groups can impart specific properties to the framework, such as enhanced gas sorption selectivity, catalytic activity, or sensing capabilities. The presence of multiple distinct functional groups offers the potential for creating multifunctional MOFs where, for instance, the hydroxyl group could serve as a catalytic site, and the nitro group could be used for post-synthetic modification.

Development of Catalytic Systems Utilizing its Functional Groups

Beyond its role in MOFs, this compound and its derivatives can be employed in the design of homogeneous or heterogeneous catalytic systems. The hydroxyl group, for example, can act as a proton donor or a coordinating site for a metal catalyst. The nitro group, with its strong electron-withdrawing nature, can influence the acidity of the hydroxyl proton, thereby modulating its catalytic activity. Furthermore, the molecule can be anchored to a solid support through one of its functional groups, creating a heterogeneous catalyst that is easily separable from the reaction mixture. The strategic positioning of the functional groups allows for the design of specific catalytic pockets that can enhance the selectivity and efficiency of chemical transformations.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Routes and Sustainable Methodologies

Future synthetic research will likely prioritize green and sustainable methods, moving away from harsh reaction conditions and hazardous reagents. nih.govrsc.org The development of catalytic systems that offer high efficiency and selectivity under mild conditions is a key objective. nih.gov

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, offering mild and environmentally friendly routes to complex molecules. ethz.ch Future research could explore the application of photoredox catalysis for the synthesis and functionalization of Ethyl 4-bromo-3-hydroxy-2-nitrobenzoate. For instance, light-mediated processes could be developed for the selective reduction of the nitro group or for coupling reactions at the aromatic ring. nih.govresearchgate.net The ability of photocatalysts to absorb visible light and engage in single-electron transfer with organic substrates can unlock unique reaction pathways not accessible through traditional thermal methods. ethz.ch

Electrochemical synthesis represents another promising avenue for sustainable chemistry, using electrons as a "green" reagent to drive reactions. researchgate.netnih.gov Electrosynthesis offers high selectivity and can often be performed under mild conditions. nih.govacs.org Research could focus on developing electrochemical methods for the late-stage functionalization of the this compound core structure. nih.govacs.org The precise control over reaction potentials in electrosynthesis can enable chemoselectivity that is difficult to achieve with chemical oxidants or reductants. nih.gov

Table 1: Comparison of Potential Modern Synthetic Methodologies
MethodologyPotential Advantages for Synthesizing DerivativesKey IntermediatesReaction Conditions
Photoredox CatalysisHigh selectivity, mild conditions (room temp, visible light), avoids harsh reagents. nih.govRadical ions, excited-state catalysts. ethz.chVisible light, photocatalyst (e.g., Ru or Ir complexes), solvent. ethz.ch
ElectrochemistryHigh functional group tolerance, scalable, uses electrons as a clean reagent. nih.govnih.govRadical cations/anions generated at an electrode. acs.orgElectrolysis cell, controlled potential, supporting electrolyte. researchgate.net
BiocatalysisExceptional regio- and stereoselectivity, aqueous conditions, biodegradable catalysts. nih.govresearchgate.netEnzyme-substrate complexes. semanticscholar.orgAqueous buffer, specific pH and temperature, isolated enzymes or whole cells. semanticscholar.org

Biocatalysis offers an elegant and highly efficient approach to selective chemical transformations, particularly for introducing functional groups like hydroxyls onto aromatic rings. researchgate.netsemanticscholar.org The use of oxygenase and peroxidase enzymes could be explored for the synthesis of this compound, potentially offering superior regioselectivity compared to classical chemical methods. nih.govsemanticscholar.org Enzymes operate under mild, aqueous conditions and are of keen interest for developing greener synthetic processes. nih.gov Research could focus on identifying or engineering enzymes, such as cytochrome P450 monooxygenases or flavin-dependent monooxygenases, that can selectively hydroxylate a precursor bromo-nitrobenzoate substrate. nih.govresearchgate.net Furthermore, enzyme-mediated transformations could be used to selectively modify the existing functional groups, for example, through hydrolysis of the ester by lipases or esterases. semanticscholar.org

Deeper Mechanistic Understanding of Key Reactions

A fundamental understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for optimizing existing protocols and developing new ones.

Time-resolved spectroscopy is a powerful technique for studying the dynamics of chemical reactions and identifying short-lived intermediates. wikipedia.orgresearchgate.net Techniques like transient absorption spectroscopy, operating on femtosecond to microsecond timescales, could be employed to study photoinduced reactions involving the nitroaromatic moiety of the molecule. researchgate.netnih.govacs.org Photoexcitation of nitroaromatic compounds can lead to a cascade of events, including intersystem crossing to triplet states, which can be monitored to understand photoreactivity. nih.govacs.org Similarly, time-resolved infrared spectroscopy can provide structural information about transient species, helping to elucidate reaction pathways in real-time. unipr.it

Advanced kinetic studies, such as those performed on the hydrolysis of other substituted phenyl benzoates, can provide quantitative insights into reaction rates and the electronic and steric effects of the substituents. rsc.orgresearchgate.net By systematically varying reaction conditions and analyzing the resulting kinetic data, it is possible to build detailed models of the reaction mechanism, including the identification of the rate-determining step. koreascience.kr

Table 2: Advanced Techniques for Mechanistic Elucidation
TechniqueInformation GainedPotential ApplicationTimescale
Transient Absorption SpectroscopyDetection of excited states and radical intermediates. nih.govStudying photochemical degradation or functionalization pathways.Femtoseconds to Microseconds. researchgate.net
Time-Resolved Infrared SpectroscopyStructural information on short-lived intermediates. unipr.itTracking bond formation/breaking during a reaction.Nanoseconds to Milliseconds. unipr.it
Isotopic Labeling with MS/NMRTracing the path of specific atoms through a reaction. wikipedia.orgConfirming proposed reaction mechanisms and pathways. researchgate.netN/A (Analysis of final products)

Isotopic labeling is a definitive technique used to trace the journey of atoms through a chemical reaction, providing unambiguous evidence for proposed mechanisms. wikipedia.org By replacing an atom (e.g., ¹⁶O in the hydroxyl or nitro group) with its heavier stable isotope (e.g., ¹⁸O), researchers can follow its path from reactant to product using mass spectrometry or NMR spectroscopy. wikipedia.orgnih.gov For example, in studying the hydrolysis of the ester group, labeling the carbonyl oxygen could determine whether the reaction proceeds via an acyl-oxygen or alkyl-oxygen cleavage. Such experiments are invaluable for distinguishing between plausible reaction pathways and validating mechanistic hypotheses. researchgate.netnih.gov

Rational Design of Derivatives for Specific Chemical Functions

The polysubstituted nature of this compound makes it an attractive starting point for the rational design of new molecules with specific chemical functions. The interplay of the electron-withdrawing nitro and bromo groups with the electron-donating hydroxyl group, along with the ester functionality, provides multiple sites for modification. Future research will likely involve the strategic modification of this scaffold to create derivatives for applications such as chemical probes, intermediates in the synthesis of complex heterocycles, or precursors to functional materials. Computational chemistry and structure-property relationship studies will be instrumental in guiding the design of these new derivatives, predicting their chemical reactivity, and tailoring their properties for specific applications.

Predictive Modeling for Structure-Property Relationships in Non-Biological Contexts

Predictive modeling, particularly Quantitative Structure-Property Relationship (QSPR) analysis, offers a powerful tool for forecasting the physicochemical properties of molecules based on their structural features. nih.govulster.ac.uk For a molecule such as this compound, QSPR models could be developed to predict a range of non-biological properties without the need for initial synthesis and physical measurement.

These models leverage machine learning algorithms trained on large datasets of known compounds and their properties. youtube.com By converting the molecular structure into numerical descriptors that encode topological, electronic, and geometric features, the algorithm can learn the complex relationship between structure and a given property. nih.gov For instance, a model could predict properties like boiling point, solubility in various solvents, and chromatographic retention times for novel derivatives of the title compound. This in-silico screening allows researchers to prioritize the synthesis of molecules with the most desirable characteristics. ulster.ac.uk

Table 1: Hypothetical QSPR Predictions for Derivatives of this compound This table is illustrative and does not represent real experimental data.

Compound Modification Predicted Boiling Point (°C) Predicted LogP
This compound - 345.2 2.8
Mthis compound Ester Group 331.5 2.3
Ethyl 4-chloro-3-hydroxy-2-nitrobenzoate Halogen 329.8 2.6

The development of such predictive tools relies on the availability of large, high-quality datasets and sophisticated machine learning models, such as graph neural networks, which can directly interpret molecular structures as graphs of atoms and bonds. youtube.com

High-Throughput Experimentation for Screening New Transformations

High-Throughput Experimentation (HTE) has revolutionized chemical research by enabling the parallel execution of a vast number of experiments. acs.orgnih.gov This technique is particularly valuable for discovering novel chemical transformations and rapidly optimizing reaction conditions. youtube.comnih.gov The multifunctional nature of this compound makes it an ideal candidate for HTE-based screening.

An HTE workflow could be designed to explore the reactivity of its various functional groups. For example, multi-well plates could be used to screen a wide array of catalysts, ligands, bases, and solvents for a Suzuki-Miyaura cross-coupling reaction at the C-Br bond. sigmaaldrich.com Simultaneously, other transformations, such as etherification of the hydroxyl group or reduction of the nitro group, could be screened against different reagents and conditions. This parallel approach dramatically accelerates the discovery of new synthetic routes and valuable derivatives. youtube.com

Table 2: Illustrative HTE Plate Layout for a Cross-Coupling Reaction This table illustrates a potential experimental design for screening catalysts and ligands.

Well Catalyst Ligand Base
A1 Pd(OAc)2 SPhos K2CO3
A2 Pd(OAc)2 XPhos K2CO3
B1 Pd(OAc)2 SPhos Cs2CO3
B2 Pd(OAc)2 XPhos Cs2CO3
C1 Pd2(dba)3 SPhos K3PO4

The data generated from HTE, including reaction yield and impurity profiles, can then be used to train machine learning models, further refining the understanding of the reaction landscape. rsc.org

Integration with Machine Learning and Artificial Intelligence in Chemical Discovery

Predicting Reactivity and Synthesis Pathways

Optimizing Reaction Conditions and Yields

Once a promising synthetic route is identified, ML algorithms can be employed to optimize reaction conditions for maximum yield and purity. beilstein-journals.org This process, often termed reaction optimization, involves building a model that maps reaction parameters (e.g., temperature, concentration, catalyst loading) to outcomes. science-symphony.com

Techniques like Bayesian optimization are particularly effective in this domain. science-symphony.comnih.gov The algorithm uses the results from a small number of initial experiments to build a probabilistic model of the reaction landscape. It then intelligently suggests the next set of experimental conditions to explore, focusing on areas with high predicted yields or high uncertainty. nih.govacs.org This active learning approach can identify the optimal conditions in far fewer experiments than traditional one-variable-at-a-time or grid-search methods. nih.gov

Table 3: Example of an AI-Driven Reaction Optimization Workflow This table shows a hypothetical, iterative process for maximizing reaction yield.

Iteration Temperature (°C) Concentration (M) Catalyst Loading (mol%) Observed Yield (%)
1 (Initial) 80 0.1 1.0 45
2 (Initial) 100 0.2 2.0 62
3 (AI Suggestion) 95 0.15 1.2 78
4 (AI Suggestion) 98 0.18 1.5 89

Q & A

Q. Q1. What are common synthetic routes for preparing ethyl 4-bromo-3-hydroxy-2-nitrobenzoate, and how is purity ensured?

Methodological Answer: A typical synthesis involves sequential functionalization of a benzoate ester. For example, bromination and nitration steps are performed under controlled conditions. A related procedure (Ethyl 4-chloro-3-nitrobenzoate synthesis) uses nucleophilic substitution with THF as the solvent, triethylamine as a base, and 24-hour stirring for completion . Purification often involves quenching with ice-water, filtration, and recrystallization from ethanol or ethyl acetate to isolate the product. Purity is confirmed via TLC monitoring, melting point analysis, and NMR spectroscopy.

Advanced Synthesis: Competing Reactivity

Q. Q2. How can researchers mitigate competing reactions (e.g., over-nitration or ester hydrolysis) during synthesis?

Methodological Answer: Competing reactions arise due to the electron-withdrawing nitro group, which directs electrophilic substitution. To avoid over-nitration:

  • Use low temperatures (0–5°C) during nitration.
  • Employ regioselective protecting groups for the hydroxyl moiety (e.g., acetyl or silyl groups) to prevent unwanted side reactions.
  • Monitor reaction progress via inline FTIR or HPLC to detect intermediates .

Basic Structural Characterization

Q. Q3. What crystallographic tools are recommended for determining the solid-state structure of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography due to its robustness in handling disordered or twinned crystals . ORTEP-3 provides graphical representations of thermal ellipsoids and hydrogen bonding networks, aiding in structural validation .

Advanced Crystallography: Hydrogen Bonding Analysis

Q. Q4. How can researchers resolve inconsistencies between predicted and observed hydrogen-bonding patterns in crystal structures?

Methodological Answer: Graph set analysis (GSA) is critical for categorizing hydrogen-bonding motifs. For example, if the hydroxyl group forms unexpected intermolecular bonds, compare the observed graph sets (e.g., R₂²(8) rings) with literature databases. Software like Mercury (CCDC) or CrystalExplorer can model and visualize interactions, while SHELXL refinement parameters adjust for thermal motion or disorder .

Basic Spectroscopic Validation

Q. Q5. Which spectroscopic techniques are essential for characterizing this compound, and how are conflicting NMR signals resolved?

Methodological Answer:

  • ¹H/¹³C NMR : Assign signals using 2D techniques (HSQC, HMBC) to resolve overlapping peaks from aromatic protons.
  • IR Spectroscopy : Confirm nitro (1520–1350 cm⁻¹) and hydroxyl (3200–3600 cm⁻¹) groups.
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight. For conflicting data, cross-validate with X-ray results or isotopic labeling .

Advanced Mechanistic Studies

Q. Q6. How can researchers probe the reactivity of the nitro group in catalytic transformations (e.g., reduction or C–N coupling)?

Methodological Answer:

  • Reduction : Use Pd/C or Raney Ni under H₂ to reduce nitro to amine, monitoring via in situ Raman spectroscopy.
  • Cross-Coupling : Employ Buchwald-Hartwig conditions (Pd(OAc)₂, XPhos) for aryl amination.
  • Competing Pathways : Density functional theory (DFT) calculations (e.g., Gaussian) predict activation barriers for nitro-group reactivity .

Data Contradiction & Resolution

Q. Q7. How should researchers address discrepancies between theoretical and experimental data (e.g., DFT vs. crystallographic bond lengths)?

Methodological Answer:

  • Systematic Error Check : Re-examine refinement parameters (e.g., ADPs in SHELXL) for thermal motion artifacts .
  • Computational Calibration : Adjust DFT functionals (e.g., B3LYP-D3 for dispersion forces) to better match experimental geometries.
  • Multi-Method Validation : Compare results from SC-XRD, neutron diffraction (if available), and solid-state NMR .

Advanced Functionalization Strategies

Q. Q8. What methodologies enable selective functionalization of the bromo group without disturbing the nitro or ester moieties?

Methodological Answer:

  • Suzuki-Miyaura Coupling : Use Pd(PPh₃)₄ with aryl boronic acids in degassed THF/water (80°C).
  • Protection Strategies : Temporarily protect the nitro group as a nitroso derivative to prevent reduction during cross-coupling.
  • Kinetic Control : Optimize reaction time and temperature to favor bromine substitution over ester hydrolysis .

Stability & Storage

Q. Q9. What are the optimal storage conditions to prevent decomposition of this nitroaromatic compound?

Methodological Answer:

  • Store under inert gas (Ar/N₂) at –20°C in amber vials to avoid photodegradation.
  • Avoid prolonged exposure to moisture (use molecular sieves) or strong bases, which hydrolyze the ester .

Advanced Applications in Supramolecular Chemistry

Q. Q10. How can this compound serve as a building block for designing hydrogen-bonded frameworks?

Methodological Answer: The hydroxyl and nitro groups act as hydrogen-bond donors/acceptors. Co-crystallization with complementary molecules (e.g., pyridine derivatives) generates supramolecular architectures. Use Etter’s rules to predict synthons (e.g., O–H···O nitro interactions) and design frameworks with tailored porosity .

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